
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. PBDT belongs to the family of oxadiazole derivatives, which have been found to possess various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is still under investigation. However, it is believed that the compound interacts with specific target molecules in cells, leading to changes in their biochemical and physiological activities.
Biochemical and physiological effects:
Studies have shown that N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cells.
実験室実験の利点と制限
One of the main advantages of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its high selectivity towards copper ions, which makes it a useful tool for the detection of copper in biological and environmental samples. However, one of the limitations of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new fluorescent probes based on the structure of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide for the detection of other metal ions. Another potential direction is the investigation of the anti-cancer properties of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in vivo, using animal models. Additionally, the synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenethyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper in biological and environmental samples.
特性
IUPAC Name |
N-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-18(21-15-14-16-8-3-1-4-9-16)12-7-13-19-22-20(23-25-19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHFYDOYVXNXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

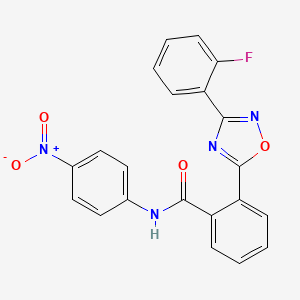
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
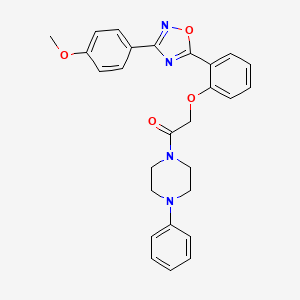
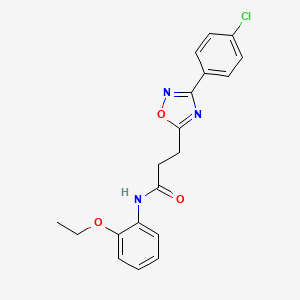
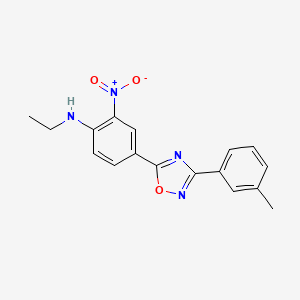

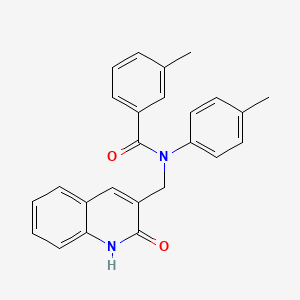
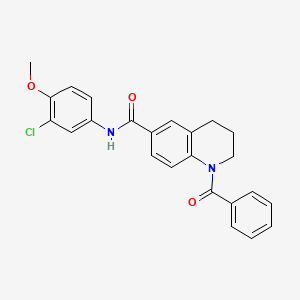
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
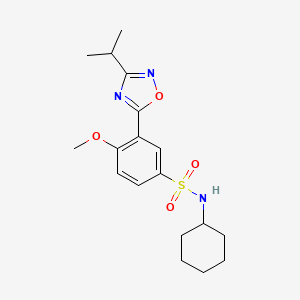
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704596.png)
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)